(2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16(13-17-7-3-2-4-8-17)21(25)23-12-11-18(14-23)24-15-22-19-9-5-6-10-20(19)24/h2-10,13,15,18H,11-12,14H2,1H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODXTSYOFBZONV-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrrolidine intermediates, followed by their coupling with the phenylprop-2-en-1-one moiety. Common reagents used in these reactions include strong bases, acids, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine
In medicine, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to structurally related enone derivatives (Table 1), focusing on substituent effects and molecular features.
Table 1: Key Structural Features of Comparable Enone Derivatives
Key Differentiators of the Target Compound
Benzodiazole vs. Benzoyl/Pyrazole/Thiazole: The benzodiazole group in the target compound provides a bicyclic aromatic system with two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to monocyclic pyrazole () or benzothiazole () analogs. This may enhance binding to biological targets like enzymes or nucleic acids . In contrast, the benzoyl group in ’s compound increases lipophilicity but lacks the hydrogen-bonding capacity of benzodiazole.
Pyrrolidine vs. The diazenyl group in ’s compound introduces rigidity and photochemical sensitivity .
Substituent Effects: The 2-methyl-3-phenyl group on the enone backbone may sterically hinder rotation, stabilizing the (E)-configuration. This contrasts with ’s fluorophenyl derivative, where fluorine’s electronegativity enhances polarity but reduces metabolic stability . Chlorophenyl () and methoxyphenyl () substituents modulate electron density, affecting reactivity in nucleophilic additions or cyclization reactions.
Biological Activity
The compound (2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one , also known as a derivative of benzodiazole and pyrrolidine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.43 g/mol. The compound features a unique structure that combines a benzodiazole moiety with a pyrrolidine ring, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.43 g/mol |
| IUPAC Name | This compound |
1. Anticancer Activity
Research indicates that derivatives of benzodiazoles exhibit significant anticancer properties. A study demonstrated that similar compounds could induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The specific mechanism involves the inhibition of key oncogenic pathways, making it a promising candidate for cancer therapy .
2. Antimicrobial Properties
Studies have shown that compounds containing benzodiazole structures possess antimicrobial activity against a range of pathogens. For instance, derivatives similar to this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at varying concentrations .
3. Anticonvulsant Effects
The anticonvulsant potential of related compounds has been explored in several animal models. For example, a study on cinnamamide derivatives indicated that compounds with similar structural motifs exhibited significant activity in models of epilepsy, suggesting that this compound may also possess anticonvulsant properties .
Case Study 1: Anticancer Activity
In vitro studies on the anticancer effects of related benzodiazole compounds showed that they inhibited the proliferation of human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism was primarily through apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on various derivatives revealed that those with a pyrrolidine ring showed enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating strong antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
